molecular formula C17H14N4O5 B4073432 2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide

2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide

Cat. No.: B4073432
M. Wt: 354.32 g/mol
InChI Key: MFIHKIXXSIWTPB-UHFFFAOYSA-N
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Description

2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide typically involves the condensation of 3-methylquinazoline-2,4(1H,3H)-dione with 2-nitrobenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties, such as anticancer and antimicrobial activities, are of significant interest. It is being investigated for its ability to inhibit the growth of cancer cells and pathogenic microorganisms.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide
  • 2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide has a unique nitro group position, which may influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and undergoes chemical reactions.

Properties

IUPAC Name

2-(3-methyl-2,4-dioxoquinazolin-1-yl)-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-19-16(23)11-6-2-4-8-13(11)20(17(19)24)10-15(22)18-12-7-3-5-9-14(12)21(25)26/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIHKIXXSIWTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide
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2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide
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2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide
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2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide
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2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide
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2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide

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